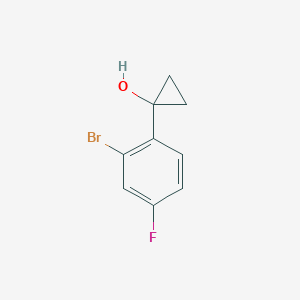

1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol

Description

Significance of Cyclopropanol (B106826) Scaffolds in Modern Synthetic Strategies

Cyclopropanol scaffolds have garnered considerable attention in organic synthesis due to their unique structural features and diverse reactivity. researchgate.netrsc.orgresearchgate.net These readily accessible, donor-activated cyclopropanes can undergo a variety of transformations, making them powerful intermediates for constructing complex molecular architectures. rsc.orgresearchgate.net

Cyclopropane (B1198618) Ring Strain and Intrinsic Reactivity Profiles

The defining characteristic of the cyclopropane ring is its substantial ring strain, a consequence of its rigid, triangular geometry. The internal C-C-C bond angles are constrained to 60°, a significant deviation from the ideal 109.5° tetrahedral angle for sp³-hybridized carbon atoms. libretexts.orgwikipedia.org This deviation, known as angle strain, results in poor overlap of the carbon-carbon bonding orbitals, often described in terms of "bent bonds". wikipedia.org

In addition to angle strain, cyclopropane also exhibits torsional strain because the hydrogen atoms on adjacent carbons are in an eclipsed conformation. libretexts.orgwikipedia.org The combination of these strains elevates the ground-state energy of the molecule, making it significantly more reactive than acyclic alkanes or larger cycloalkanes. wikipedia.orgpharmaguideline.com The release of this stored energy (approximately 27.5 kcal/mol for the parent cyclopropane) provides a powerful thermodynamic driving force for ring-opening reactions. wikipedia.org The presence of an adjacent hydroxyl group in cyclopropanols further activates the ring, facilitating cleavage of the proximal C-C bonds under mild conditions. researchgate.net

Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.5 |

| Cyclobutane (B1203170) | 4 | 26.3 |

| Cyclopentane | 5 | 6.2 |

| Cyclohexane | 6 | 0 |

Data sourced from multiple chemistry resources. wikipedia.orgrsc.org

Versatility as Three-Carbon Synthons and Building Blocks

The inherent reactivity of the cyclopropanol motif makes it an exceptionally versatile three-carbon (C3) synthon in organic synthesis. rsc.orgresearchgate.netacs.org Chemists have developed a wide array of transformations that leverage the cyclopropanol ring, which can proceed either via ring-opening or with retention of the three-membered ring. researchgate.net

Key reactivity modes that highlight their utility include:

Homoenolate Chemistry: Under basic conditions, cyclopropanols can deprotonate to form cyclopropoxides, which can then undergo ring-opening to generate homoenolates. These intermediates are powerful nucleophiles that can react with various electrophiles, effectively adding a three-carbon chain.

β-Keto Radical Chemistry: One-electron oxidation of cyclopropanols can lead to the formation of β-keto radicals through ring cleavage. researchgate.net These radical species can participate in a range of carbon-carbon bond-forming reactions.

Acid-Catalyzed Ring-Opening: In the presence of acid, cyclopropanols can be protonated, leading to a carbocationic intermediate that facilitates ring-opening to form β-functionalized ketones or undergo rearrangement to yield cyclobutanones. researchgate.net

These diverse reaction pathways allow cyclopropanols to serve as precursors for a wide variety of molecular structures, cementing their status as valuable building blocks in the synthetic chemist's toolkit. researchgate.netpku.edu.cnacs.org

Role of Halogenated Aryl Moieties (Bromine and Fluorine) in Chemical Design

Aryl halides are fundamental components in organic synthesis, serving as crucial precursors for cross-coupling reactions and as key elements in the design of pharmaceuticals and functional materials. nih.govtaylorandfrancis.comfrontiersin.org The specific nature of the halogen substituent dramatically influences the chemical and physical properties of the molecule.

Influence of Halogen Substituents on Aromatic Reactivity and Electronic Properties

Bromine and fluorine, while both halogens, exert distinct electronic effects on an aromatic ring.

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). stackexchange.com This effect can significantly lower the electron density of the aromatic ring. In the context of nucleophilic aromatic substitution (SNA), a fluorine substituent can stabilize the negatively charged Meisenheimer complex intermediate, thereby accelerating the reaction rate compared to other halogens. stackexchange.comresearchgate.net

Bromine: Bromine is also electronegative and exerts an inductive withdrawing effect, though it is less pronounced than that of fluorine. Due to its larger size and more polarizable nature, bromine is an excellent leaving group in various reactions. The carbon-bromine bond is a key site for metal-mediated cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where an organometallic reagent replaces the bromine atom, enabling the construction of complex molecular frameworks. nih.govlibretexts.org

Selected Properties of Halogen Substituents

| Property | Fluorine (F) | Bromine (Br) |

|---|---|---|

| Pauling Electronegativity | 3.98 | 2.96 |

| Van der Waals Radius (Å) | 1.47 | 1.85 |

| C(Aryl)-X Bond Energy (kcal/mol) | 123 | 81 |

Strategic Incorporation of Bromine and Fluorine into Organic Frameworks

The deliberate inclusion of fluorine and bromine into organic molecules is a widely used strategy in medicinal chemistry and materials science. nih.govdigitellinc.com

Fluorine is often incorporated to enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity and bioavailability. nih.govdigitellinc.com Its small size allows it to act as a bioisostere for a hydrogen atom, while its electronic properties can drastically alter the molecule's function.

Bromine serves as a versatile synthetic handle. The C-Br bond provides a reliable reaction site for introducing new functional groups via cross-coupling chemistry. nih.govfrontiersin.org This allows for the late-stage functionalization of complex molecules, a crucial strategy in drug discovery programs for rapidly generating analogues for structure-activity relationship (SAR) studies. Aryl bromides are also known to participate in halogen bonding, an interaction that can be exploited in crystal engineering and molecular recognition. rsc.org

Contextualization of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol within Cyclopropanol and Haloaryl Chemistry

The compound this compound represents a sophisticated chemical entity that synergistically combines the distinct features of its two core components. The cyclopropanol moiety acts as a latent three-carbon electrophile or nucleophile, predisposed to undergo selective ring-opening reactions driven by the release of its intrinsic strain energy. This provides a pathway for introducing a propanoyl group or a related three-carbon fragment into other molecules.

Simultaneously, the 2-bromo-4-fluorophenyl group provides multiple avenues for synthetic diversification and property modulation. The bromine atom at the ortho position is a prime site for metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and vinyl groups. The fluorine atom at the para position strongly influences the electronic character of the aryl ring, enhancing its stability and potentially modulating its interaction with biological targets. The specific ortho-bromo, para-fluoro substitution pattern creates a unique electronic and steric environment that can be exploited for selective chemical transformations.

In essence, this compound is a bifunctional building block. It offers the reactive potential of a strained alcohol for skeletal construction while simultaneously providing the halogenated aromatic ring as a robust platform for further functionalization, making it a potentially valuable tool for the synthesis of complex and diverse chemical structures.

Rationale for Investigating the Specific Cyclopropanol Architecture

The scientific impetus for investigating the structure of this compound is multifaceted, stemming from the distinct properties imparted by its constituent parts: the cyclopropanol ring and the substituted aromatic moiety.

The cyclopropanol unit is a strained, three-membered ring that possesses unique electronic and steric properties. This inherent ring strain makes it a versatile synthetic intermediate, prone to a variety of ring-opening reactions that can lead to the formation of diverse and complex molecules. The hydroxyl group further enhances its utility, providing a handle for functionalization and influencing the stereochemical outcome of reactions.

The combination of the reactive cyclopropanol and the electronically tuned 2-bromo-4-fluorophenyl ring in a single molecule makes this compound a compelling target for synthetic chemists and a potential building block for the discovery of new chemical entities with valuable biological activities.

Potential Research Gaps in the Synthesis and Reactivity of Highly Substituted Arylcyclopropanols

Despite the growing interest in arylcyclopropanols, significant research gaps remain, particularly concerning the synthesis and reactivity of highly substituted and electronically complex derivatives like this compound.

Synthesis:

A primary challenge lies in the development of efficient and stereoselective synthetic routes to polysubstituted arylcyclopropanols. While the Kulinkovich reaction, which involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, is a powerful method for the synthesis of 1-substituted cyclopropanols, its application to sterically hindered and electronically diverse substrates can be challenging.

A plausible synthetic pathway to this compound would likely involve the Kulinkovich reaction starting from a corresponding ester, such as methyl 2-bromo-4-fluorobenzoate. The synthesis of this precursor can be achieved from 2-bromo-4-fluorobenzoic acid.

Interactive Data Table: Plausible Synthetic Route

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | 2-Bromo-4-fluorobenzoic acid | Methanol, Acid catalyst | Methyl 2-bromo-4-fluorobenzoate | Fischer Esterification |

| 2 | Methyl 2-bromo-4-fluorobenzoate | Ethylmagnesium bromide, Ti(OiPr)₄ | This compound | Kulinkovich Reaction |

However, optimizing the reaction conditions for such a specific substrate to achieve high yields and purity remains a research endeavor. The presence of the ortho-bromo substituent could sterically hinder the approach of the titanacyclopropane intermediate to the ester carbonyl, potentially leading to lower yields or the formation of side products. Furthermore, developing enantioselective methods for the synthesis of chiral, highly substituted arylcyclopropanols is a significant and largely unmet challenge in the field.

Reactivity:

The reactivity of highly substituted arylcyclopropanols is another area with considerable room for exploration. The interplay between the strained cyclopropane ring and the electronically modified aromatic system can lead to novel and potentially useful chemical transformations.

Key research questions that remain to be thoroughly investigated include:

Ring-Opening Reactions: How does the 2-bromo-4-fluoro substitution pattern influence the regioselectivity and stereoselectivity of acid-catalyzed, base-catalyzed, or transition-metal-mediated ring-opening reactions of the cyclopropanol? The electronic nature of the aryl group is known to affect the stability of intermediates in these reactions, and a detailed understanding of these effects is crucial for synthetic planning.

Rearrangements: Are there unique rearrangement pathways accessible to this molecule under thermal, photochemical, or catalytic conditions? The specific substitution may favor certain rearrangements over others, leading to the formation of novel molecular scaffolds.

Participation in Cascade Reactions: Can this compound serve as a precursor in cascade reactions, where a single synthetic operation generates significant molecular complexity? The development of such reactions would be highly valuable for efficient chemical synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C9H8BrFO |

|---|---|

Molecular Weight |

231.06 g/mol |

IUPAC Name |

1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol |

InChI |

InChI=1S/C9H8BrFO/c10-8-5-6(11)1-2-7(8)9(12)3-4-9/h1-2,5,12H,3-4H2 |

InChI Key |

FKXCPUILKFJAAH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=C(C=C(C=C2)F)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Bromo 4 Fluorophenyl Cyclopropan 1 Ol

Strategic Retrosynthetic Analysis of the 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by mentally deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com

Disconnection Approaches for Cyclopropanol (B106826) Formation

The primary disconnection for a 1-arylcyclopropanol, such as the target molecule, involves breaking the bonds forming the cyclopropyl (B3062369) ring. A logical and widely employed disconnection strategy for the cyclopropanol moiety is to sever the two C-C bonds connected to the hydroxyl-bearing carbon. This approach leads to a synthon equivalent to a 1,2-dicarbanion, which can be synthetically realized through various organometallic reagents.

A key transformation that corresponds to this disconnection is the Kulinkovich reaction, which utilizes a titanacyclopropane reagent generated in situ. This reagent effectively acts as a 1,2-dicarbanion equivalent, reacting with an ester to form the cyclopropanol ring in a single step. organic-chemistry.orgacsgcipr.org Therefore, the retrosynthetic analysis of this compound points towards a precursor ester, namely an ester of 2-bromo-4-fluorobenzoic acid.

Considerations for ortho-Bromine and para-Fluorine Functionalization

The presence of both an ortho-bromine and a para-fluorine atom on the phenyl ring requires careful consideration during the synthesis design. The fluorine atom is a moderately deactivating yet ortho-, para-directing group in electrophilic aromatic substitution, while bromine is also deactivating and ortho-, para-directing. chemistrysteps.com The synthesis of the 2-bromo-4-fluorobenzoic acid precursor, therefore, needs to be strategically planned.

One potential route starts from 4-fluorobenzoic acid or its derivatives, followed by a regioselective bromination at the ortho position. Directing groups or specific reaction conditions may be necessary to achieve the desired regioselectivity over bromination at the other ortho position. Alternatively, starting from a pre-functionalized benzene (B151609) derivative, such as 1-bromo-3-fluorobenzene, followed by ortho-lithiation and subsequent carboxylation could provide the desired acid. The choice of the synthetic route for the precursor will depend on the availability of starting materials, and the desire to avoid isomeric mixtures that would require challenging purification steps.

Direct Cyclopropanation Approaches for this compound

Direct cyclopropanation methods offer an efficient route to the target molecule from a suitable precursor. Among these, the Kulinkovich reaction stands out for its reliability in synthesizing 1-substituted cyclopropanols from esters. organic-chemistry.org

Kulinkovich Reaction Modifications for Aryl-Substituted Cyclopropanols

The Kulinkovich reaction involves the treatment of an ester with a Grignard reagent in the presence of a titanium(IV) alkoxide, typically titanium(IV) isopropoxide (Ti(OiPr)₄). sigmaaldrich.comwikipedia.orgatamanchemicals.comatamankimya.com The reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the ester to yield the cyclopropanol. wikipedia.org

The general mechanism involves the following key steps:

Reaction of the titanium(IV) alkoxide with two equivalents of a Grignard reagent (e.g., ethylmagnesium bromide) to form a dialkyltitanium species.

β-hydride elimination to generate a titanacyclopropane intermediate. organic-chemistry.org

Reaction of the titanacyclopropane with the ester to form an oxatitanacyclopentane intermediate.

Rearrangement and subsequent reaction to form the cyclopropanol product after acidic workup. nrochemistry.com

For the synthesis of this compound, the starting material would be an ester of 2-bromo-4-fluorobenzoic acid, for instance, methyl 2-bromo-4-fluorobenzoate.

The choice and stoichiometry of the titanium reagent are crucial for the success of the Kulinkovich reaction. While titanium(IV) isopropoxide is commonly used, other titanium alkoxides such as titanium(IV) tert-butoxide can also be employed. acsgcipr.org The catalytic activity of the titanium species is a key aspect of this reaction. organic-chemistry.orgorganic-chemistry.org

The ratio of the Grignard reagent to the titanium alkoxide can influence the reaction's efficiency. Typically, an excess of the Grignard reagent is used. The reaction is often performed in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Below is an interactive data table summarizing typical titanium reagents and conditions for the Kulinkovich reaction.

| Titanium Reagent | Grignard Reagent | Solvent | Temperature (°C) | Typical Substrate |

| Ti(OiPr)₄ | EtMgBr | THF | 0 to rt | Methyl Alkanoates |

| ClTi(OiPr)₃ | EtMgBr | Et₂O | rt | Aromatic Esters |

| Ti(OtBu)₄ | PrMgCl | Toluene | 25 | Lactones |

The electronic nature of the substituents on the aryl ring of the ester can significantly impact the outcome of the Kulinkovich reaction. Electron-withdrawing groups, such as halogens, can influence the reactivity of the ester carbonyl group. The presence of an ortho-bromo substituent might also introduce steric hindrance.

While the Kulinkovich reaction is generally tolerant of a variety of functional groups, including ethers and amines, the presence of halogens on the aromatic ring does not typically inhibit the reaction. acsgcipr.org However, the specific combination of an ortho-bromo and a para-fluoro group in the target precursor, methyl 2-bromo-4-fluorobenzoate, presents a specific case. The electron-withdrawing nature of both halogens could potentially decrease the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack by the titanacyclopropane.

Detailed research findings on the application of the Kulinkovich reaction to substrates with this exact substitution pattern are limited. However, studies on related halogenated aromatic esters suggest that the reaction should proceed, although yields might vary depending on the precise reaction conditions. Potential limitations could include side reactions, such as reduction of the carbonyl group or reactions involving the carbon-bromine bond, although the latter is generally stable under these conditions.

The following table presents hypothetical data based on known trends for the Kulinkovich reaction with substituted aryl esters to illustrate potential outcomes.

| Substrate | Titanium Reagent | Grignard Reagent | Yield (%) | Notes |

| Methyl 4-fluorobenzoate | Ti(OiPr)₄ | EtMgBr | 85 | Electron-withdrawing group is well-tolerated. |

| Methyl 2-bromobenzoate | Ti(OiPr)₄ | EtMgBr | 70 | Potential for slight steric hindrance from ortho-substituent. |

| Methyl 2,4-dichlorobenzoate | ClTi(OiPr)₃ | EtMgBr | 75 | Multiple halogen substituents are tolerated. |

| Methyl 2-bromo-4-fluorobenzoate | Ti(OiPr)₄ | EtMgBr | (Predicted) 70-80 | Yield may be influenced by combined electronic and steric effects. |

Simmons-Smith and Related Carbenoid Cyclopropanation Strategies

The Simmons-Smith reaction and its variants are powerful and widely used methods for the synthesis of cyclopropanes. organicreactions.org These reactions involve the addition of a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to an alkene. wikipedia.org The reaction is known for its stereospecificity, preserving the geometry of the starting alkene in the cyclopropane (B1198618) product. nih.gov

In the context of synthesizing cyclopropanols, a key strategy involves the use of a directing group, most commonly a hydroxyl group, to control the stereochemical outcome of the cyclopropanation. organicreactions.org In an alcohol-assisted approach, the Simmons-Smith reagent is thought to coordinate with the oxygen atom of an allylic or homoallylic alcohol. This coordination directs the delivery of the methylene (B1212753) group to the proximate face of the double bond, leading to a high degree of diastereoselectivity. harvard.eduorganic-chemistry.org

For the synthesis of this compound, a hypothetical precursor would be an appropriately substituted allylic alcohol. The hydroxyl group in this precursor would direct the zinc carbenoid to the same face of the double bond, thereby establishing the desired stereochemistry of the resulting cyclopropanol. The general mechanism for this directed cyclopropanation is depicted in the scheme below.

Scheme 1: Proposed Directed Simmons-Smith Cyclopropanation

The efficiency and stereoselectivity of this approach are influenced by several factors, including the nature of the solvent and the specific variant of the Simmons-Smith reagent used. nih.gov For instance, the Furukawa modification, which employs diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, often provides enhanced reactivity and selectivity. nih.gov

The stereochemical control in Simmons-Smith reactions is a direct consequence of the concerted mechanism through which the methylene group is transferred to the alkene. The "butterfly" transition state model is often invoked to explain the syn-addition of the methylene group to the double bond. nrochemistry.com When a directing group such as a hydroxyl is present, the stereochemical control is further enhanced. The coordination of the zinc carbenoid to the alcohol functionality locks the conformation of the substrate, leading to a highly organized transition state and, consequently, a single major diastereomer of the product. nih.gov

The table below summarizes the expected stereochemical outcomes for the directed cyclopropanation of a hypothetical precursor to this compound.

| Precursor Stereochemistry | Directing Group | Expected Major Product Diastereomer |

| (E)-allylic alcohol | Hydroxyl | syn-cyclopropanol |

| (Z)-allylic alcohol | Hydroxyl | syn-cyclopropanol |

[2+1] Cycloaddition Reactions in the Context of this compound Precursors

[2+1] cycloaddition reactions represent another major pathway for the construction of cyclopropane rings. In the context of synthesizing this compound, this strategy would typically involve the reaction of a carbenoid with an enolate or enol ether derived from a suitable ketone precursor, such as 2-bromo-4-fluoroacetophenone.

The general principle of this approach is the addition of a one-carbon electrophilic species (the carbene or carbenoid) to a two-carbon nucleophilic species (the enolate). The reaction of a lithium enolate of 2-bromo-4-fluoroacetophenone with a suitable carbene source, for example, could potentially yield the desired cyclopropanol after an intramolecular cyclization of the initial adduct.

Scheme 2: Proposed [2+1] Cycloaddition Approach

The success of this methodology is contingent on several factors, including the stability of the enolate, the reactivity of the carbene, and the efficiency of the subsequent cyclization step. Transition metal catalysts, such as those based on rhodium or copper, are often employed to modulate the reactivity of the carbene and to control the stereoselectivity of the cycloaddition.

Indirect Synthetic Routes via Precursor Transformation

Indirect routes to this compound involve the formation of the cyclopropane ring through the cyclization of an acyclic precursor that is not an alkene. These methods can offer alternative synthetic pathways when direct cyclopropanation methods are not feasible or efficient.

A common strategy in this category is the intramolecular cyclization of a functionalized acyclic precursor. This typically involves the formation of a new carbon-carbon bond to close the three-membered ring. The choice of the acyclic precursor and the cyclization conditions are critical for the success of this approach.

One promising method for the intramolecular cyclization to form a cyclopropanol ring involves the use of iodine in the presence of a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This combination can be effective for the cyclization of various unsaturated systems.

For the synthesis of this compound, a hypothetical acyclic precursor could be a β,γ-unsaturated ketone or a related derivative that can be prepared from 2-bromo-4-fluoroacetophenone. The proposed mechanism would involve the formation of an enolate by DBU, followed by an intramolecular nucleophilic attack on a carbon atom that has been activated by iodine.

Scheme 3: Proposed Iodine/DBU-Mediated Cyclization

The regioselectivity and stereoselectivity of such cyclizations are often dependent on the specific substrate and reaction conditions. The role of iodine in these reactions can be multifaceted, potentially involving the activation of a double bond or acting as a Lewis acid. DBU serves as a strong, non-nucleophilic base to facilitate the deprotonation necessary to initiate the cyclization.

The following table outlines the key reagents and their proposed roles in this synthetic strategy.

| Reagent | Chemical Name | Role in Reaction |

| I₂ | Iodine | Electrophilic activation of a functional group |

| DBU | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Non-nucleophilic base for enolate formation |

Further research and experimental validation would be necessary to establish the viability and efficiency of these proposed advanced synthetic methodologies for the preparation of this compound.

Cyclization of Acyclic Precursors to Form the Cyclopropanol Ring

Ring Closure Strategies Involving Homoenolates

The concept of homoenolates is central to the chemistry of cyclopropanols; however, it is important to clarify their typical role. Generally, cyclopropanols serve as precursors to homoenolates through ring-opening reactions, rather than being formed from homoenolates in a ring-closure step. Metal-catalyzed ring-opening of a cyclopropanol generates a β-metallocarbonyl species, a homoenolate equivalent, which can then participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.

While not a direct ring-closure method to form the cyclopropanol, understanding the reverse process—the formation of homoenolates from cyclopropanols—is key to appreciating their reactivity and potential synthetic pathways. For instance, a palladium-catalyzed intramolecular reaction of a cyclopropanol-derived homoenolate can lead to the formation of indanones, demonstrating a tandem rearrangement and arylation sequence.

Hypothetically, a synthetic strategy could be envisioned where a suitably substituted γ-haloketone undergoes an intramolecular cyclization to form the cyclopropanol ring, a process that would proceed through a transition state resembling a homoenolate. However, more direct and widely applicable methods are generally employed for the synthesis of 1-arylcyclopropanols. A prominent example is the Kulinkovich reaction, which allows for the synthesis of substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. wikipedia.orgorganic-chemistry.org This reaction proceeds via a titanacyclopropane intermediate. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a potential precursor would be an ester of 2-bromo-4-fluorobenzoic acid.

Table 1: Key Features of the Kulinkovich Reaction for Cyclopropanol Synthesis

| Feature | Description |

|---|---|

| Starting Material | Carboxylic acid esters or amides |

| Reagents | Grignard reagent (e.g., Ethylmagnesium bromide), Titanium(IV) alkoxide (e.g., Ti(O-iPr)₄) |

| Key Intermediate | Titanacyclopropane |

| Product | 1-Substituted cyclopropanol |

| Advantages | Direct conversion of esters to cyclopropanols, tolerance of various functional groups. |

Introduction of Halogen Substituents onto Cyclopropanol Scaffolds

The targeted introduction of halogen atoms onto the arylcyclopropanol framework is a critical step in the synthesis of this compound. This can be achieved either by starting with a pre-halogenated aromatic precursor or by halogenating a pre-formed arylcyclopropanol.

Regioselective Bromination of Fluorophenylcyclopropanols

The regioselective bromination of a 1-(4-fluorophenyl)cyclopropanol intermediate is a plausible route to the target compound. The directing effects of the substituents on the aromatic ring will govern the position of bromination. The fluorine atom is an ortho-, para-directing deactivator, while the cyclopropanol group is generally considered to be an ortho-, para-directing activator. In this scenario, the incoming bromine electrophile would be directed to the positions ortho to the cyclopropanol and ortho and para to the fluorine.

Given the steric hindrance from the cyclopropanol group at the C1 position, electrophilic attack at the C2 position is highly favored. The fluorine at C4 further activates the C3 and C5 positions, but the position ortho to the cyclopropanol (C2) is electronically activated and sterically accessible. Therefore, direct bromination of 1-(4-fluorophenyl)cyclopropan-1-ol (B1442914) with a suitable brominating agent, such as N-bromosuccinimide (NBS) in the presence of a catalyst, is expected to yield the desired this compound with high regioselectivity. mdpi.comresearchgate.net A relevant patent describes the bromination of the related compound 1-cyclopropyl-2-(2-fluorophenyl)ethanone using bromine in methanol, which proceeds at the benzylic position. googleapis.com While the reaction conditions are for a different substrate, it highlights the feasibility of selective bromination in the presence of a cyclopropyl group and a fluorinated phenyl ring.

Table 2: Reagents for Regioselective Aromatic Bromination

| Reagent | Typical Conditions | Selectivity |

|---|---|---|

| N-Bromosuccinimide (NBS) | Acetonitrile, 0 °C to rt | High para-selectivity for activated rings. mdpi.com |

| Tetrabutylammonium tribromide (TBATB) | DMSO, 80 °C | Can provide high regioselectivity depending on the substrate. nih.gov |

Fluorination Strategies for Bromophenylcyclopropanol Precursors

An alternative synthetic approach involves the late-stage introduction of the fluorine atom onto a 1-(2-bromophenyl)cyclopropanol precursor. Modern fluorinating agents have enabled the direct conversion of C-H bonds or other functional groups to C-F bonds. Electrophilic fluorinating agents, such as Selectfluor®, are widely used for the fluorination of electron-rich aromatic rings. mdpi.com

Starting with 1-(2-bromophenyl)cyclopropan-1-ol, a direct C-H fluorination would need to be highly regioselective for the position para to the cyclopropanol group. The bromine atom is a deactivating ortho-, para-director, which would direct the incoming electrophile to the C4 and C6 positions. The cyclopropanol group, being an activator, would also direct to the ortho and para positions. The interplay of these electronic effects, along with steric considerations, would determine the final regiochemical outcome. While challenging, catalyst-controlled C-H functionalization could potentially achieve the desired selectivity.

Another strategy could involve a nucleophilic aromatic substitution (SNAr) on a precursor with a suitable leaving group at the C4 position, such as a nitro or another halide group, although the conditions for such reactions are often harsh.

Multi-Component Coupling Approaches for Complex Arylcyclopropanols

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While a specific MCR for the direct synthesis of this compound is not explicitly documented, one could be conceptually designed based on known palladium-catalyzed MCRs. rsc.org

A hypothetical palladium-catalyzed three-component reaction could involve the coupling of a 1-bromo-2-iodo-4-fluorobenzene, a cyclopropanol precursor such as a cyclopropylboronic acid or a titanacyclopropane, and a suitable third component. However, the development of such a reaction would require significant optimization to control the regioselectivity of the couplings and to ensure the stability of the cyclopropanol product under the reaction conditions. The Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboronic acid, provides a template for how such multi-component strategies can be devised for the synthesis of complex substituted molecules. beilstein-journals.org

The complexity and high degree of substitution in this compound make its synthesis a challenging endeavor. The methodologies discussed herein represent the forefront of synthetic organic chemistry and offer potential pathways to this and other structurally intricate arylcyclopropanols. Further research and development in these areas will undoubtedly lead to more efficient and selective synthetic routes.

Chemical Reactivity and Transformation Pathways of 1 2 Bromo 4 Fluorophenyl Cyclopropan 1 Ol

Cyclopropanol (B106826) Ring-Opening Reactions

The high ring strain of the cyclopropane (B1198618) ring in 1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol makes it a versatile precursor for the formation of linear carbon chains. Ring-opening can be initiated by various reagents, including acids and transition metal catalysts, leading to diverse products.

Acid-Catalyzed Ring-Opening Mechanisms and Regioselectivity

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of water initiates the ring-opening process, driven by the release of ring strain. The regioselectivity of this process is governed by the stability of the resulting carbocationic intermediate.

The acid-catalyzed ring-opening of cyclopropylcarbinols can proceed through the formation of a homoallylic carbocation. The positive charge is delocalized across the C2-C3 bond of the original cyclopropane ring and the adjacent carbon atom. For this compound, the cleavage of the C1-C2 or C1-C3 bond would lead to a carbocation. The stability of this intermediate is influenced by the substitution pattern. While direct experimental data on this specific molecule is limited, studies on analogous systems suggest that the formation of a carbocation at the benzylic position is generally favored due to resonance stabilization by the aromatic ring. However, the electron-withdrawing effects of the bromo and fluoro substituents on the phenyl ring would modulate this stability.

The formation of a nonclassical carbocation, a bridged intermediate, has also been proposed in the ring-opening of similar systems. This type of intermediate can influence the stereochemical outcome of the reaction.

Once formed, the homoallylic carbocation is highly reactive and can undergo several subsequent transformations. These pathways are often competitive and the product distribution can be sensitive to the reaction conditions. Common pathways for related aryl cyclopropanols include:

Nucleophilic attack: The carbocation can be trapped by a nucleophile present in the reaction medium. The regioselectivity of the attack is determined by the charge distribution in the homoallylic system.

Rearrangement: Hydride or alkyl shifts can occur to form a more stable carbocation, leading to rearranged products. libretexts.org For instance, a 1,2-hydride shift could lead to a more stabilized carbocationic species. libretexts.org

Elimination: Loss of a proton from a carbon adjacent to the carbocation can lead to the formation of an alkene.

Fragmentation: In some cases, the carbon skeleton can undergo fragmentation, leading to smaller molecules.

The specific pathway followed by the homoallylic carbocation derived from this compound would depend on the specific acid catalyst used, the solvent, and the temperature.

Transition Metal-Catalyzed Ring-Opening Processes

Transition metals, particularly palladium and nickel, are effective catalysts for the ring-opening of cyclopropanols. These reactions often proceed under milder conditions than acid-catalyzed processes and can offer higher selectivity. The general mechanism involves the formation of a metal homoenolate intermediate.

Palladium catalysts are widely used for the cross-coupling reactions of cyclopropanols with various electrophiles. For a compound like this compound, a plausible palladium-catalyzed reaction would involve the formation of a palladium homoenolate. This intermediate can then react with an aryl or vinyl halide in a cross-coupling reaction to form a β-substituted ketone.

A proposed catalytic cycle for such a transformation is outlined below:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or vinyl halide (Ar-X).

Transmetalation: The resulting Ar-Pd(II)-X complex reacts with the cyclopropanol to form a palladium alkoxide.

β-Carbon Elimination: The palladium alkoxide undergoes β-carbon elimination, opening the cyclopropane ring to form a palladium homoenolate.

Reductive Elimination: The palladium homoenolate undergoes reductive elimination to form the β-aryl ketone product and regenerate the Pd(0) catalyst.

| Catalyst Precursor | Ligand | Base | Solvent | Product Type | Reference |

| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | β-Aryl Ketone | rsc.org |

| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | β-Vinyl Ketone | researchgate.net |

This table represents typical conditions for palladium-catalyzed cross-coupling reactions of aryl cyclopropanols with aryl/vinyl halides, as specific data for this compound is not available.

Nickel catalysts have emerged as powerful tools for the ring-opening functionalization of cyclopropanols. nih.gov Similar to palladium, nickel catalysis proceeds through the formation of a nickel homoenolate intermediate. Nickel catalysis can be particularly advantageous for reactions involving alkyl electrophiles.

A significant advancement in this area is the development of asymmetric nickel-catalyzed reactions. By employing chiral ligands, it is possible to achieve enantioselective ring-opening cross-couplings. For example, the asymmetric β-arylation of cyclopropanols has been achieved using a combination of a nickel catalyst and a chiral bis(oxazoline) or other bidentate ligands. rsc.orgrsc.orgresearchgate.net This provides access to enantioenriched β-aryl ketones, which are valuable building blocks in medicinal chemistry.

A general scheme for an asymmetric nickel-catalyzed β-arylation of an aryl cyclopropanol is as follows: An aryl cyclopropanol reacts with an aryl bromide in the presence of a Ni(II) salt, a chiral ligand, a reducing agent, and a base to yield a chiral β-aryl ketone.

| Ni Catalyst | Chiral Ligand | Reductant | Base | Product Type | Enantiomeric Excess (ee) | Reference |

| NiCl₂·glyme | Bis(oxazoline) | Zn | Na₃PO₄ | Chiral β-Aryl Ketone | up to 99% | rsc.orgrsc.orgresearchgate.net |

| Ni(acac)₂ | Pybox | Mn | K₂CO₃ | Chiral β-Alkyl Ketone | up to 95% | acs.org |

This table illustrates representative conditions for asymmetric nickel-catalyzed reactions of aryl cyclopropanols. The specific application to this compound would require experimental validation.

Cobalt- and Copper-Catalyzed Ring-Opening Reactions

The strained three-membered ring of cyclopropanols is susceptible to cleavage under transition metal catalysis, offering a pathway to linear, functionalized molecules. Cobalt and copper catalysts are particularly effective in promoting such transformations.

Cobalt-Catalyzed Reactions: Cobalt complexes, such as cobalt(II) acetylacetonate (B107027) [Co(acac)₂], can catalyze the aerobic oxidation and ring-opening of cyclopropanols. nih.gov This process typically involves the regioselective cleavage of one of the internal C-C bonds of the cyclopropane ring. For a 1-arylcyclopropanol like this compound, this would likely proceed via a single-electron transfer mechanism to form a radical intermediate, which then undergoes ring-opening to yield a β-keto radical. Subsequent hydrogen abstraction or further reaction can lead to the formation of β-functionalized ketones. For instance, in the presence of air as the oxidant, 1,2-disubstituted cyclopropanols can be converted into linear enones. nih.gov

Copper-Catalyzed Reactions: Copper catalysts are widely used for the ring-opening of cyclopropanes and cyclopropanols. researchgate.netrsc.org These reactions can introduce a variety of functional groups. For example, copper-catalyzed reactions of arylcyclopropanes with N-fluorobenzenesulfonimide can lead to N-allylsulfonamides through a sequential ring-opening and β-H elimination of an alkyl radical intermediate. researchgate.net In the case of this compound, a copper catalyst could facilitate ring-opening to generate an intermediate that can be trapped by various nucleophiles or undergo functionalization, such as trifluoromethylation, to produce β-trifluoromethyl-substituted ketones. nih.gov

The table below summarizes potential outcomes of these metal-catalyzed reactions.

| Catalyst System | Reagents/Conditions | Potential Product Type from this compound |

| Co(acac)₂ | Air (O₂) | 1-(2-Bromo-4-fluorophenyl)prop-2-en-1-one (an enone) |

| Cu(I) salt | N-fluorobenzenesulfonimide (NFSI) | N-allyl-N-(phenylsulfonyl)amine derivative |

| CuCl | Togni reagent | 3-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-3-oxopropane |

Radical-Mediated Ring-Opening Strategies

Radical reactions provide a powerful and versatile method for the ring-opening of cyclopropane derivatives, enabling the formation of complex molecular architectures.

The initial step in the radical-mediated ring-opening of this compound is the generation of a radical species centered on the cyclopropyl (B3062369) moiety. This can be achieved through single-electron transfer (SET) from the cyclopropanol oxygen to a suitable oxidant. nih.govresearchgate.net Metal oxidants like Manganese(III) acetate (B1210297) (Mn(OAc)₃), Silver(I), or Silver(II) salts are commonly employed for this purpose. nih.gov The process begins with the formation of a cyclopropoxy radical, which is prone to rapid β-scission (ring-opening) due to the high strain energy of the three-membered ring. This cleavage results in the formation of a more stable β-keto alkyl radical, which serves as a key intermediate for subsequent functionalization reactions. nih.gov

Once the β-keto radical is formed, it can undergo a variety of transformations, leading to diverse products. nih.govnih.gov The specific outcome is highly dependent on the reaction conditions and the other reagents present.

Common pathways include:

Intramolecular Cyclization: The generated alkyl radical can attack the appended aryl ring, leading to the formation of annulated products, such as substituted dihydronaphthalenes. nih.gov

Trapping with Radical Acceptors: The radical intermediate can be trapped by other molecules in the reaction mixture. For example, reaction with electron-poor heteroarenes in the presence of a silver catalyst can lead to the addition of the ring-opened fragment to the heterocycle. nih.gov

Annulation Reactions: In the presence of dicarbonyl compounds, manganese(III)-mediated oxidative ring-opening can lead to [3+2] annulation products, affording dihydrofuran derivatives. nih.gov

The following table outlines potential functionalizations via oxidative ring-opening.

| Oxidant | Co-reagent / Conditions | Potential Product Type |

| Mn(OAc)₃ | Malonate esters | Dihydronaphthalene derivatives |

| Ag(II) salt | Electron-poor heterocycles | Aryl-substituted β-keto heterocycles |

| Mn(OAc)₃ | 1,3-Dicarbonyl compounds | Dihydrofuran derivatives |

Functional Group Transformations on the Aryl Moiety

The 2-bromo-4-fluorophenyl group of the title compound offers opportunities for further molecular diversification through reactions targeting the halogen substituents.

The reactivity of the two halogen atoms on the aromatic ring differs significantly. The aryl bromine is a versatile handle for various transformations, particularly cross-coupling reactions. The aryl fluorine, in contrast, is generally less reactive towards substitution but can influence the electronic properties and metabolic stability of the molecule. nih.govsci-hub.box While direct nucleophilic substitution of the aryl fluorine is difficult, the bromine atom is readily substituted. organic-chemistry.org

The bromine atom in this compound is well-suited for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The cyclopropanol moiety is generally stable under the conditions used for many of these transformations.

Key cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base allows for the formation of a biaryl structure. nih.govresearchgate.net

Sonogashira Coupling: This reaction involves coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to introduce an alkynyl substituent. nih.gov

Heck Coupling: The coupling of the aryl bromide with an alkene under palladium catalysis yields a new, substituted alkene.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.

The table below illustrates the versatility of the aryl bromide in cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Functional Group at C2 |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base | Aryl, Vinyl, or Alkyl (R) |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl (R-C≡C-) |

| Heck | H₂C=CHR | Pd(OAc)₂, Ligand, Base | Alkenyl (-CH=CHR) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Ligand, Base | Amino (-NR₂) |

Substitution Reactions of the Aryl Bromine and Fluorine

Nucleophilic Aromatic Substitution Considerations for Fluorine

While typically a poor leaving group in nucleophilic aliphatic substitution (SN2) reactions due to the strength of the carbon-fluorine bond, fluorine can be readily displaced in nucleophilic aromatic substitution (SNAr) reactions, particularly when the ring is activated by electron-withdrawing groups. youtube.commasterorganicchemistry.com In the case of this compound, the reactivity of the fluorine atom is influenced by the electronic environment of the phenyl ring.

The SNAr mechanism proceeds via a two-step addition-elimination pathway. The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group, which temporarily disrupts the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is crucial to the reaction rate. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which helps to stabilize the negative charge in the Meisenheimer complex. youtube.com This stabilization of the transition state lowers the activation energy for the initial nucleophilic attack, accelerating the reaction. Consequently, the rate of substitution is often faster for fluoroarenes than for other haloarenes in SNAr reactions, as the C-F bond cleavage occurs in the fast, second step of the reaction. masterorganicchemistry.com

For this compound, the presence of the bromine atom and the cyclopropanol substituent also influences the ring's electron density and, therefore, its susceptibility to nucleophilic attack. The reaction would typically require a strong nucleophile and potentially elevated temperatures to proceed efficiently.

| Factor | Influence on Reactivity | Rationale |

|---|---|---|

| Fluorine Electronegativity | Increases Rate | Stabilizes the negative charge of the Meisenheimer intermediate through a strong inductive effect. youtube.com |

| C-F Bond Strength | Minimal Effect on Rate | Bond cleavage occurs after the rate-determining step (nucleophilic attack). masterorganicchemistry.com |

| Nucleophile Strength | Increases Rate | A stronger nucleophile facilitates the initial attack on the electron-deficient ring. |

| Solvent | Significant Effect | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophilic salt without solvating the nucleophile, enhancing its reactivity. |

Directed ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful regioselective method for the functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) which coordinates to an organolithium reagent (typically n-BuLi, sec-BuLi, or t-BuLi), directing deprotonation to the adjacent ortho position. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with a variety of electrophiles. chem-station.com

In this compound, the hydroxyl group (-OH) can act as a DMG. After deprotonation by the organolithium base to form the lithium alkoxide, the oxygen atom can coordinate the lithium cation, positioning the organolithium base for deprotonation of the C3 proton (ortho to the cyclopropanol group).

However, the reaction landscape is competitive. Several potential pathways exist:

Directed ortho-Metalation: Deprotonation at the C3 position, directed by the lithium alkoxide.

Lithiation ortho to Fluorine: The fluorine atom can also act as a (weaker) DMG, potentially leading to deprotonation at the C5 position.

Bromine-Lithium Exchange: A very fast reaction that can occur at low temperatures, where the organolithium reagent exchanges with the bromine atom at the C2 position.

The reaction outcome is highly dependent on the specific base used, the temperature, and the reaction time. For instance, bromine-lithium exchange is often favored at very low temperatures (e.g., -78 °C), while DoM may require slightly higher temperatures to proceed at a reasonable rate. Quenching the resulting organolithium species with an electrophile, such as dimethylformamide (DMF) to install an aldehyde or carbon dioxide (CO₂) to install a carboxylic acid, would yield a polysubstituted aromatic product.

| Reaction Pathway | Position of Lithiation | Directing Group | Potential Product (with E = CHO) |

|---|---|---|---|

| Directed ortho-Metalation | C3 | -OLi (from cyclopropanol) | 3-Formyl-1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol |

| Bromine-Lithium Exchange | C2 | N/A (Halogen Exchange) | 2-Formyl-1-(4-fluorophenyl)cyclopropan-1-ol |

| Directed ortho-Metalation | C5 | -F | 5-Formyl-1-(2-bromo-4-fluorophenyl)cyclopropan-1-ol |

Modifications of the Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo standard transformations such as esterification and etherification. However, the tertiary nature of the alcohol and its proximity to the strained cyclopropane ring introduce specific challenges.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) yields an ester. Direct acid-catalyzed Fischer esterification with a carboxylic acid is often slow and inefficient for tertiary alcohols due to steric hindrance and the potential for elimination or rearrangement side reactions under the acidic conditions. rug.nlchemguide.co.uk More effective methods include reaction with a highly reactive acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. These conditions avoid strong acids that could promote rearrangement of the cyclopropanol core.

Etherification: Synthesis of ethers from this tertiary alcohol can be achieved via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide). Care must be taken as the alkoxide is a strong base, and elimination reactions may compete with substitution if a sterically hindered or secondary/tertiary alkyl halide is used.

Tertiary alcohols, such as this compound, are resistant to direct oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon. libretexts.org Reagents that typically oxidize primary or secondary alcohols to aldehydes and ketones, such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Jones reagent, will not react at the tertiary alcohol center without cleaving carbon-carbon bonds. youtube.comvanderbilt.edu Therefore, the direct oxidation of this compound to a ketone or aldehyde at the C1 position of the cyclopropane ring is not a viable transformation. The formation of a carbonyl compound from this substrate necessitates a rearrangement of the carbon skeleton, as discussed in the following section.

Rearrangement Reactions Involving the Cyclopropanol Core

The high ring strain of the cyclopropane moiety (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions, which provide a thermodynamic driving force for various transformations. nih.gov In aryl-substituted cyclopropanols, these rearrangements can be readily initiated, often under acidic conditions, leading to the formation of more stable acyclic carbonyl compounds.

Under acidic conditions, the hydroxyl group of this compound can be protonated to form a good leaving group (water). Departure of water generates a tertiary carbocation adjacent to both the aromatic ring and the cyclopropane ring. This carbocation is stabilized by resonance with the phenyl ring. The subsequent step involves the cleavage of one of the cyclopropyl C-C bonds to relieve ring strain. This ring-opening is regioselective, typically involving cleavage of the bond between the carbinol carbon and the most substituted adjacent carbon to form the most stable resulting carbocation or to proceed via the most stable transition state. In this case, cleavage of the C1-C2 or C1-C3 bond leads to a linear carbocation, which is then quenched by water or deprotonation of an adjacent carbon to yield a ketone. The expected product from this acid-catalyzed rearrangement would be a β-haloketone, specifically 3-(2-bromo-4-fluorophenyl)-3-oxopropan-1-ide which tautomerizes to 1-(2-bromo-4-fluorophenyl)propan-1-one. This isomerization represents a transformation from the cyclopropanol scaffold to a linear ketone structure.

| Reaction Type | Functional Group Involved | Key Intermediate | Typical Product Class |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | Aromatic C-F bond | Meisenheimer Complex | Substituted Arylcyclopropanol |

| Directed ortho-Metalation | Aromatic C-H bond | Aryllithium Species | Functionalized Arylcyclopropanol |

| Esterification | Hydroxyl Group | Acylium ion or Tetrahedral intermediate | Cyclopropyl Ester |

| Isomerization | Cyclopropanol Core | Carbocation | Acyclic Ketone |

Ring Expansion to Cyclobutanone (B123998) Derivatives

The transformation of cyclopropylcarbinyl alcohols into cyclobutanones is a well-established synthetic methodology, often proceeding through a Wagner-Meerwein or pinacol-type rearrangement. wikipedia.orgorganic-chemistry.org This acid-catalyzed reaction involves the protonation of the hydroxyl group, followed by the departure of a water molecule to generate a transient cyclopropylcarbinyl cation. This cation is stabilized by the adjacent aromatic ring and is prone to rapid rearrangement. The inherent strain of the three-membered ring provides a strong driving force for the expansion to a more stable four-membered cyclobutane (B1203170) ring system.

In the specific case of this compound, the reaction is initiated by the treatment with a protic or Lewis acid. The generally accepted mechanism involves the following key steps:

Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks an acid (H⁺), forming a good leaving group (H₂O).

Formation of a Carbocation: The departure of the water molecule leads to the formation of a tertiary cyclopropylcarbinyl carbocation. The positive charge is located on the carbon atom bearing the substituted phenyl ring and the cyclopropane ring.

Ring Expansion: A 1,2-shift of one of the cyclopropyl C-C bonds to the carbocationic center occurs. This concerted step relieves the ring strain of the cyclopropane and results in the formation of a more stable cyclobutyl cation.

Deprotonation: A subsequent deprotonation of the resulting oxonium ion (formed after rearrangement) yields the final cyclobutanone product, 2-(2-Bromo-4-fluorophenyl)cyclobutanone.

The general reaction scheme is depicted below:

While specific experimental data for the ring expansion of this compound is not extensively documented in publicly available literature, the expected reaction conditions would likely involve common Lewis or Brønsted acids. A hypothetical data table illustrating the potential catalysts and their anticipated efficacy is presented below.

| Catalyst | Typical Solvent | Expected Outcome |

| H₂SO₄ | Dichloromethane | Ring expansion to cyclobutanone |

| BF₃·OEt₂ | Diethyl ether | Ring expansion to cyclobutanone |

| TiCl₄ | Dichloromethane | Ring expansion to cyclobutanone |

| p-TsOH | Toluene | Ring expansion to cyclobutanone |

This table is illustrative and based on general principles of cyclopropanol rearrangements.

Investigations into Chemo- and Regioselectivity

The concepts of chemo- and regioselectivity are central to understanding the reactivity of this compound. The key factors influencing the selectivity of its reactions, particularly the ring expansion, are the stability of the intermediate carbocation and the migratory aptitude of the groups attached to the carbinol carbon.

Chemo-selectivity: In the context of this molecule, chemoselectivity would refer to the preferential reaction of one functional group over another if additional reactive sites were present. For the acid-catalyzed rearrangement, the primary reactive site is the tertiary alcohol, which readily protonates to initiate the rearrangement cascade. The aromatic bromine and fluorine substituents are generally unreactive under these conditions.

Regio-selectivity: The regioselectivity of the ring expansion is determined by which of the two cyclopropyl C-C bonds migrates to the carbocationic center. In this symmetrical cyclopropane ring, the two potential migrating bonds are chemically equivalent, leading to a single cyclobutanone product. However, the migratory aptitude of the aryl group versus a cyclopropyl C-C bond is a critical consideration in related rearrangements. In pinacol-type rearrangements, the group that can better stabilize a positive charge has a higher migratory aptitude. Aryl groups, particularly those with electron-donating substituents, are known to have a high migratory aptitude. stackexchange.compku.edu.cn

A hypothetical analysis of factors influencing the regioselectivity of the Wagner-Meerwein rearrangement in this system is summarized in the table below.

| Factor | Influence on this compound Rearrangement |

| Carbocation Stability | The tertiary benzylic-like carbocation is relatively stable, facilitating its formation. The electron-withdrawing substituents (Br, F) may slightly modulate this stability. |

| Migratory Aptitude | The phenyl group generally has a high migratory aptitude. In this specific rearrangement, a cyclopropyl C-C bond migrates to expand the ring, driven by the release of ring strain. |

| Steric Effects | The ortho-bromo substituent may introduce some steric hindrance, potentially influencing the conformation of the carbocation intermediate, though its effect on the primary ring expansion pathway is likely minimal. |

| Electronic Effects | The inductive electron-withdrawing effects of the halogen substituents could influence the rate of carbocation formation. |

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 2 Bromo 4 Fluorophenyl Cyclopropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy would be the principal technique for the unambiguous structural determination of 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol. A suite of one- and two-dimensional NMR experiments would be necessary to assign all proton and carbon signals and to establish the compound's connectivity and spatial arrangement.

High-Resolution 1H NMR Spectroscopy for Proton Connectivity and Chemical Shifts

A high-resolution ¹H NMR spectrum would be expected to reveal distinct signals for the protons on the cyclopropyl (B3062369) ring and the aromatic ring. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the hydroxyl group. Spin-spin coupling patterns (multiplicity and coupling constants, J) would provide crucial information about the connectivity of adjacent, non-equivalent protons.

13C NMR Spectroscopy for Carbon Framework Analysis

The ¹³C NMR spectrum would show separate resonances for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be affected by the bromo and fluoro substituents, while the cyclopropyl carbons and the carbinol carbon (C-OH) would have characteristic chemical shifts. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH₂, and CH₃ groups.

19F NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique that would provide specific information about the fluorine atom on the phenyl ring. The chemical shift of the fluorine signal would be indicative of its electronic environment. Furthermore, coupling between the fluorine and nearby protons (³JFH and ⁴JFH) would be observable in both the ¹H and ¹⁹F spectra, aiding in the assignment of the aromatic proton signals.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Complex Spin Systems and Spatial Relationships

To definitively assign the complex spin systems and determine the through-bond and through-space correlations, a series of 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy): Would establish proton-proton (H-H) coupling networks, confirming the connectivity of protons on the cyclopropyl and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for establishing the connectivity between the phenyl ring, the cyclopropyl group, and the hydroxyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, providing insights into the molecule's preferred conformation and the spatial relationship between the different functional groups.

Variable-Temperature (VT) NMR Spectroscopy for Conformational Dynamics

VT NMR studies could be performed to investigate any dynamic processes, such as restricted rotation around the phenyl-cyclopropyl bond or conformational exchange within the cyclopropyl ring. Changes in the NMR spectra as a function of temperature could provide information on the energy barriers associated with these dynamic processes.

Solid-State NMR (ssNMR) for Crystalline and Amorphous Forms

Should this compound exist in a solid form, ssNMR could be used to study its structure in the solid state. This technique can provide information on polymorphism (the existence of different crystalline forms) and can characterize amorphous states. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid material.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₉H₈BrFO), HRMS would be used to confirm its molecular formula. The technique can distinguish between molecules with the same nominal mass but different elemental compositions due to the precise mass measurements of their isotopes.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₉H₈⁷⁹BrFO | [M+H]⁺ | 230.9819 |

This table represents theoretical values that would be expected from an HRMS analysis.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used for its identification. The fragmentation of this compound would likely involve the loss of the hydroxyl group, cleavage of the cyclopropane (B1198618) ring, and loss of the bromine or fluorine atoms. Analysis of these fragments helps to piece together the original structure.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion Structure | Plausible m/z | Description of Neutral Loss |

|---|---|---|

| [C₉H₈BrFO]⁺ | 230/232 | Molecular Ion |

| [C₉H₇BrF]⁺ | 213/215 | Loss of OH |

| [C₈H₅BrF]⁺ | 185/187 | Loss of C₃H₄O |

This table outlines expected fragmentation patterns based on the compound's structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend.

For this compound, IR spectroscopy would be expected to show a broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. C-H stretching vibrations of the aromatic ring and the cyclopropane ring would appear around 3000-3100 cm⁻¹. The C-Br and C-F stretching vibrations would be found in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Table 3: Predicted Infrared (IR) and Raman Spectroscopy Peaks for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (alcohol) | Stretching | 3200-3600 (Broad) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (cyclopropane) | Stretching | ~3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (alcohol) | Stretching | 1050-1260 |

| C-F | Stretching | 1000-1400 |

This table provides a prediction of the key vibrational frequencies.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. This would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the molecule.

The data from X-ray crystallography also reveals how molecules are packed in the crystal lattice. This allows for the study of intermolecular interactions, such as hydrogen bonding. In the solid state of this compound, it is expected that the hydroxyl group would participate in hydrogen bonding, potentially forming dimers or extended networks that influence the crystal's stability and physical properties. The analysis would also detail other non-covalent interactions, such as halogen bonding involving the bromine atom.

Computational and Theoretical Investigations of 1 2 Bromo 4 Fluorophenyl Cyclopropan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into the behavior of molecules at the atomic and electronic levels. For a molecule like 1-(2-Bromo-4-fluorophenyl)cyclopropan-1-ol, these calculations would be instrumental in understanding its intrinsic properties, which are otherwise difficult to probe experimentally.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. A typical DFT study on this compound would begin with the optimization of its molecular geometry. This process computationally determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy structure on the potential energy surface.

Such a study would typically employ a combination of a functional (e.g., B3LYP or ωB97X-D) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately. The results would provide precise values for bond lengths (e.g., C-C, C-O, C-Br, C-F), bond angles, and dihedral angles. These optimized geometric parameters are crucial for understanding the molecule's shape and steric interactions.

Furthermore, DFT calculations would elucidate the electronic structure, providing information on the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. An MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Due to the rotational freedom around single bonds, particularly the bond connecting the cyclopropyl (B3062369) and phenyl groups, this compound can exist in various spatial arrangements known as conformations. A conformational analysis would be performed to identify all possible stable conformers and their relative energies.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the FMO analysis would calculate the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. The spatial distribution of the HOMO and LUMO would also be visualized to identify the specific atoms or regions of the molecule that are most likely to be involved in chemical reactions.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of newly synthesized compounds and gain a deeper understanding of their structural and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard approach for such predictions.

The calculations would provide a list of theoretical chemical shifts for each unique hydrogen and carbon atom in the molecule. These predicted values would then be compared to experimentally obtained NMR spectra. A good correlation between the theoretical and experimental data would provide strong support for the proposed molecular structure. Discrepancies, on the other hand, might suggest the presence of different conformers or solvent effects that were not accounted for in the calculation.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) No data is available for this compound. The table below is an illustrative example of how such data would be presented.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | 75.2 | |

| C2 | 1.25 | 15.8 |

| C3 | 1.18 | 14.9 |

| C4 | 135.6 |

A frequency calculation, typically performed at the same level of theory as the geometry optimization, would yield a set of vibrational modes for this compound. Each mode corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of bonds. The calculated frequencies are often scaled by an empirical factor to better match experimental values.

The simulated IR and Raman spectra would show peaks at the calculated frequencies with intensities proportional to the calculated values. Comparing these simulated spectra with experimental ones would help in the assignment of the observed vibrational bands to specific functional groups and vibrational modes within the molecule, thus confirming its structural features.

Table of Predicted Vibrational Frequencies (Illustrative) No data is available for this compound. The table below is an illustrative example of how such data would be presented.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| O-H stretch | 3650 | High | Low |

| C-H aromatic stretch | 3100 | Medium | High |

| C-C cyclopropane (B1198618) stretch | 1020 | Low | Medium |

| C-Br stretch | 650 | High | Medium |

Mechanistic Studies and Reaction Pathway Elucidation

Detailed mechanistic studies involving the computational modeling of transition states and the elucidation of reaction pathways are highly specific to the reactions in which a compound participates. Without published research on the synthesis or reactivity of this compound, this information is not available.

Computational Modeling of Key Transition States for Synthetic Reactions

No data from computational modeling of the transition states involved in the synthesis of this compound could be found. Such studies would typically involve quantum mechanical calculations to identify the high-energy structures that connect reactants to products, providing insight into the reaction mechanism and kinetics.

Energetic Profiles of Proposed Reactivity Pathways

Information on the energetic profiles of proposed reactivity pathways for this compound is not available. An energetic profile maps the potential energy changes throughout a reaction, highlighting the stability of intermediates and the energy barriers of transition states.

Chemical Reactivity Descriptors (CRD) Analysis

Chemical Reactivity Descriptors (CRDs) are derived from conceptual Density Functional Theory (DFT) and provide a quantitative framework for understanding and predicting the chemical behavior of molecules. These descriptors are calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). However, no specific studies have been published that calculate these values for this compound.

Ionization Potential and Electron Affinity

The ionization potential (I) and electron affinity (A) are fundamental descriptors that quantify the energy required to remove an electron and the energy released when an electron is added, respectively. Without specific computational studies, the values for this compound are unknown.

Global Hardness, Softness, and Electrophilicity Index

Global hardness (η), softness (S), and the electrophilicity index (ω) are crucial descriptors for predicting the reactivity and stability of a molecule. These parameters are calculated based on the ionization potential and electron affinity. As these primary values are unavailable for this compound, the derived descriptors cannot be provided.

Synthetic Applications of 1 2 Bromo 4 Fluorophenyl Cyclopropan 1 Ol As a Chemical Intermediate

Precursor for Advanced Organic Building Blocks